molecular formula C10H13NO3 B8629372 6-Butoxynicotinic acid

6-Butoxynicotinic acid

Cat. No.: B8629372
M. Wt: 195.21 g/mol
InChI Key: KYZLWBKEIIMVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butoxynicotinic acid is a nicotinic acid derivative featuring a butoxy (-OC₄H₉) substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-butoxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

KYZLWBKEIIMVQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 6-Substituted Nicotinic Acid Derivatives

Compound Substituent Molecular Formula Molecular Weight XLogP3<sup>a</sup> H-bond Donors H-bond Acceptors
This compound Butoxy (-OC₄H₉) C₁₁H₁₃NO₃ 223.23 ~2.8 1 4
6-Ethoxynicotinic acid Ethoxy (-OC₂H₅) C₈H₉NO₃ 167.16 ~1.5 1 4
6-Benzyloxynicotinic acid Benzyloxy (-OCH₂C₆H₅) C₁₂H₁₁NO₃ 229.23 2.2 1 4
6-Fluoronicotinic acid Fluoro (-F) C₆H₄FNO₂ 141.10 1.0 1 3
6-Hydroxynicotinic acid Hydroxy (-OH) C₆H₅NO₃ 139.11 -0.3 2 4

<sup>a</sup>XLogP3 values estimated based on substituent contributions.

Substituent Effects on Lipophilicity and Solubility

  • Alkoxy Chain Length : The butoxy group in this compound increases lipophilicity (XLogP3 ~2.8) compared to shorter ethoxy (XLogP3 ~1.5) . Longer alkyl chains enhance membrane permeability but reduce aqueous solubility.
  • Aromatic vs. Aliphatic Substituents : 6-Benzyloxynicotinic acid (XLogP3 2.2) exhibits lower lipophilicity than this compound despite its higher molecular weight, likely due to reduced flexibility and weaker hydrophobic interactions.
  • Polar Substituents : 6-Hydroxynicotinic acid (XLogP3 -0.3) is significantly more hydrophilic due to hydrogen-bonding from the hydroxyl group, favoring aqueous environments.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups : The fluoro substituent in 6-fluoronicotinic acid increases the acidity of the carboxylic acid group (pKa ~1.5–2.0) compared to alkoxy derivatives .
  • Stability: Alkoxy derivatives like this compound are generally stable under standard storage conditions, whereas 6-hydroxynicotinic acid may exhibit reactivity due to the phenolic hydroxyl group .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on 6-Butoxynicotinic acid using the PICOT framework?

  • Methodological Answer : Apply the PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) framework to structure hypotheses. For example:

  • P : Specific biological targets (e.g., enzymes) or cellular systems affected by this compound.
  • I : Experimental interventions (e.g., varying concentrations, delivery methods).
  • C : Control conditions (e.g., untreated systems or analogs like nicotinic acid derivatives).
  • O : Measurable outcomes (e.g., enzymatic inhibition rates, solubility profiles).
  • T : Duration of exposure in kinetic studies.
    Use PICOT to refine search strategies for literature reviews and align experimental designs with gaps in existing data .

Q. What experimental design considerations are critical for studying the physicochemical properties of this compound?

  • Methodological Answer :

  • Replication : Include triplicate measurements for stability assays (e.g., pH-dependent degradation studies) to account for instrumental variability.
  • Controls : Use inert analogs (e.g., 6-methoxynicotinic acid) to isolate the effect of the butoxy group.
  • Data Collection : Employ validated techniques (e.g., HPLC for purity analysis, DSC for thermal stability) and document protocols for reproducibility .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer :

  • Databases : Prioritize PubMed, SciFinder, and Web of Science, using search terms like "this compound AND synthesis" or "metabolism AND derivatives."
  • Inclusion/Exclusion Criteria : Exclude non-peer-reviewed sources (e.g., patents, conference abstracts) unless they provide unique mechanistic insights.
  • Synthesis : Organize findings into categories (e.g., synthetic methods, biological activity) and map contradictions (e.g., conflicting solubility data) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental conditions across studies (e.g., cell lines, assay protocols) to identify variables influencing outcomes.
  • Dose-Response Validation : Replicate conflicting studies with standardized protocols (e.g., ISO-compliant cytotoxicity assays) and statistical rigor (e.g., ANOVA with post-hoc tests).
  • Bias Evaluation : Assess whether source limitations (e.g., small sample sizes, lack of blinding) contribute to discrepancies .

Q. What methodological approaches optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions.
  • Analytical Monitoring : Employ real-time techniques like FTIR or NMR to track reaction progress and intermediate formation.
  • Green Chemistry : Evaluate solvent alternatives (e.g., ionic liquids) to improve sustainability without compromising yield .

Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetics of this compound?

  • Methodological Answer :

  • QSAR Models : Train models using existing data on nicotinic acid analogs to predict absorption/distribution properties.
  • Docking Simulations : Map interactions with target proteins (e.g., COX-2) to validate mechanistic hypotheses.
  • Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability) to refine model accuracy .

Data Analysis and Presentation

Q. What strategies ensure rigorous analysis of spectral data (e.g., NMR, MS) for this compound characterization?

  • Methodological Answer :

  • Peak Assignment : Use reference libraries (e.g., SDBS) and spiking experiments with known standards to confirm structural assignments.
  • Error Propagation : Calculate uncertainties for integrated peaks and report confidence intervals in publications.
  • Reproducibility : Archive raw data in open-access repositories (e.g., Zenodo) with metadata for independent verification .

Q. How should researchers present conflicting data on the environmental toxicity of this compound in academic publications?

  • Methodological Answer :

  • Transparency : Clearly state limitations (e.g., test organism variability, exposure duration) in the Methods section.
  • Visualization : Use comparative tables or heatmaps to highlight disparities in EC50 values across studies.
  • Interpretation : Discuss whether contradictions arise from methodological differences or compound instability .

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